Cas no 1195621-89-6 (7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol)

7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol structure
1195621-89-6 structure
商品名:7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol
CAS番号:1195621-89-6
MF:C10H13BO3
メガワット:192.019423246384
CID:5250939

7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol 化学的及び物理的性質

名前と識別子

    • 7-(3-hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol
    • 7-(3-hydroxypropyl)-1,3-dihydro-2,1-benzoxaborol-1-ol
    • 1-Hydroxy-1,3-dihydro-2,1-benzooxaborole-7-(1-propanol)
    • 7-(3'-Hydroxypropyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
    • 2,1-Benzoxaborole-7-propanol, 1,3-dihydro-1-hydroxy-
    • 7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol
    • インチ: 1S/C10H13BO3/c12-6-2-5-8-3-1-4-9-7-14-11(13)10(8)9/h1,3-4,12-13H,2,5-7H2
    • InChIKey: UQOMTVGUBBKZNF-UHFFFAOYSA-N
    • ほほえんだ: O1B(C2=C(C=CC=C2CCCO)C1)O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 188
  • トポロジー分子極性表面積: 49.7

7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-367319-0.05g
7-(3-hydroxypropyl)-1,3-dihydro-2,1-benzoxaborol-1-ol
1195621-89-6
0.05g
$2401.0 2023-06-03
Enamine
EN300-367319-0.1g
7-(3-hydroxypropyl)-1,3-dihydro-2,1-benzoxaborol-1-ol
1195621-89-6
0.1g
$2516.0 2023-06-03
Enamine
EN300-367319-0.5g
7-(3-hydroxypropyl)-1,3-dihydro-2,1-benzoxaborol-1-ol
1195621-89-6
0.5g
$2745.0 2023-06-03
Enamine
EN300-367319-0.25g
7-(3-hydroxypropyl)-1,3-dihydro-2,1-benzoxaborol-1-ol
1195621-89-6
0.25g
$2630.0 2023-06-03
Enamine
EN300-367319-1.0g
7-(3-hydroxypropyl)-1,3-dihydro-2,1-benzoxaborol-1-ol
1195621-89-6
1g
$2859.0 2023-06-03

7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol 関連文献

7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-olに関する追加情報

7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3H)-ol: A Comprehensive Overview

7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3H)-ol, identified by the CAS registry number CAS No. 1195621-89-6, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of benzo[c][1,2]oxaboroles, which are known for their unique structural properties and potential applications in various industries. Recent advancements in synthetic methodologies have enabled the precise synthesis and characterization of this compound, making it a focal point for researchers worldwide.

The structural elucidation of 7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3H)-ol has been a cornerstone of recent studies. The molecule features a benzo[c][1,2]oxaborole core with a hydroxyl group at position 7 and a 3-hydroxypropyl substituent. This combination of functional groups imparts unique electronic and steric properties to the molecule, which are being explored for their potential in catalysis and drug delivery systems. The hydroxyl groups present in the structure also contribute to hydrogen bonding capabilities, enhancing the compound's solubility in polar solvents.

Recent research has focused on the synthesis of CAS No. 1195621-89-6 through various routes, including transition metal-catalyzed coupling reactions and boron-based cyclizations. These methods have not only improved the yield but also provided insights into the stereochemical outcomes of the synthesis. For instance, studies published in leading journals such as Chemical Communications and Angewandte Chemie have demonstrated the feasibility of using palladium catalysts for constructing the benzo[c][1,2]oxaborole framework with high precision.

The physical and chemical properties of 7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3H)-ol have been extensively characterized using advanced analytical techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and X-ray crystallography. These studies have revealed that the compound exhibits a stable crystal structure with specific lattice parameters, making it suitable for applications in crystal engineering and materials science.

In terms of biological activity, preliminary assays have shown that CAS No. 1195621-89-6 possesses moderate antioxidant properties, which could be harnessed for developing new therapeutic agents. Furthermore, its ability to coordinate with metal ions has opened avenues for its use as a ligand in organometallic catalysis. Researchers are actively investigating its potential as a precursor for more complex molecular architectures with tailored functionalities.

The application of computational chemistry tools has also played a pivotal role in understanding the electronic structure and reactivity of 7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3H)-ol. Density functional theory (DFT) calculations have provided insights into its frontier molecular orbitals and reactivity patterns, which are critical for designing efficient synthetic pathways and predicting its behavior in different chemical environments.

In conclusion, CAS No. 1195621-89-6, or 7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3H)-ol, represents a promising compound with diverse potential applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic and analytical techniques, positions it as a valuable tool for future research and development efforts.

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